![molecular formula C16H15Cl2NO3 B5783729 N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide](/img/structure/B5783729.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide
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Overview
Description
Synthesis Analysis
Although direct synthesis details for N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide are not available, similar compounds have been synthesized through various organic reactions. For example, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized from 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate under specific conditions (Tao Jian-wei, 2009). These synthesis methods provide a basis for understanding the potential synthesis pathways for N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide.
Molecular Structure Analysis
The molecular structure of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide can be inferred from related compounds. For instance, the structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide showed intramolecular hydrogen bonding and intermolecular interactions, which contribute to its crystal packing (P. Jansukra et al., 2021). These structural features are significant for understanding the molecular conformation and interactions of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide.
Chemical Reactions and Properties
Chemical reactions and properties of acetamide derivatives provide insight into their reactivity and functional applications. Although specific reactions for N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide are not provided, studies on similar compounds reveal their potential chemical behavior and applications in various fields (B. Narayana et al., 2016).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, help predict those of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide. For example, the study on 2-Chloro-N-(2,4-dinitrophenyl) acetamide provides insights into its optical properties and solvatochromic effects, which can be analogous to our compound of interest (P. Jansukra et al., 2021).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-14-9-15(22-2)13(8-12(14)18)19-16(20)7-10-3-5-11(17)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLQWNMMQMYDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide |
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